molecular formula C18H21BrN2O3 B7005600 N-[1-(2-bromo-5-methoxyphenyl)-2-hydroxyethyl]-N-methyl-2-(4-methylpyridin-3-yl)acetamide

N-[1-(2-bromo-5-methoxyphenyl)-2-hydroxyethyl]-N-methyl-2-(4-methylpyridin-3-yl)acetamide

Cat. No.: B7005600
M. Wt: 393.3 g/mol
InChI Key: GLWDTDHJLMEFFM-UHFFFAOYSA-N
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Description

N-[1-(2-bromo-5-methoxyphenyl)-2-hydroxyethyl]-N-methyl-2-(4-methylpyridin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a brominated aromatic ring, a hydroxyethyl group, and a pyridinylacetamide moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[1-(2-bromo-5-methoxyphenyl)-2-hydroxyethyl]-N-methyl-2-(4-methylpyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3/c1-12-6-7-20-10-13(12)8-18(23)21(2)17(11-22)15-9-14(24-3)4-5-16(15)19/h4-7,9-10,17,22H,8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWDTDHJLMEFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CC(=O)N(C)C(CO)C2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-bromo-5-methoxyphenyl)-2-hydroxyethyl]-N-methyl-2-(4-methylpyridin-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the bromination of 2-methoxyphenol to obtain 2-bromo-5-methoxyphenol. This intermediate is then subjected to a reaction with an appropriate hydroxyethylating agent under controlled conditions to introduce the hydroxyethyl group. The final step involves the coupling of this intermediate with N-methyl-2-(4-methylpyridin-3-yl)acetamide through an amide bond formation reaction, often facilitated by coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-bromo-5-methoxyphenyl)-2-hydroxyethyl]-N-methyl-2-(4-methylpyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The brominated aromatic ring can be reduced to a de-brominated phenyl ring using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen.

    Substitution: The bromine atom on the aromatic ring can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in sulfuric acid).

    Reduction: Pd/C with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

    Reduction: Formation of a phenyl ring from the brominated aromatic ring.

    Substitution: Formation of substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(2-bromo-5-methoxyphenyl)-2-hydroxyethyl]-N-methyl-2-(4-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets. The brominated aromatic ring and the hydroxyethyl group may facilitate binding to enzymes or receptors, potentially inhibiting their activity. The pyridinylacetamide moiety could interact with nucleic acids or proteins, affecting cellular processes. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Bromomethyl methyl ether: A simpler brominated compound used in organic synthesis.

    N-methyl-2-(4-methylpyridin-3-yl)acetamide: A related compound lacking the brominated aromatic ring and hydroxyethyl group.

Uniqueness

N-[1-(2-bromo-5-methoxyphenyl)-2-hydroxyethyl]-N-methyl-2-(4-methylpyridin-3-yl)acetamide is unique due to its combination of a brominated aromatic ring, hydroxyethyl group, and pyridinylacetamide moiety. This structural complexity provides it with distinct chemical reactivity and potential biological activity compared to simpler analogs.

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